7,8-Dichloroimidazo[1,5-A]pyridine
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Overview
Description
7,8-Dichloroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with chlorine atoms at the 7th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloroimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method starts with the reaction of 2-aminopyridine with a suitable chlorinating agent, such as phosphorus oxychloride, under controlled conditions to form the desired dichlorinated product . Another approach involves the oxidative cyclization of appropriate precursors in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups replacing the chlorine atoms or additional rings fused to the core structure .
Scientific Research Applications
7,8-Dichloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing anticancer agents and other therapeutic compounds.
Mechanism of Action
The mechanism of action of 7,8-Dichloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[4,5-b]pyridine: A related compound with the imidazole ring fused at different positions on the pyridine ring.
Imidazo[4,5-c]pyridine: Another variant with a different fusion pattern.
Uniqueness
7,8-Dichloroimidazo[1,5-a]pyridine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing specialized materials and pharmaceuticals .
Properties
Molecular Formula |
C7H4Cl2N2 |
---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
7,8-dichloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-11-4-10-3-6(11)7(5)9/h1-4H |
InChI Key |
NYNQLRTZAKZKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1Cl)Cl |
Origin of Product |
United States |
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